BDP FL-PEG5-azide

Bioconjugation Click chemistry Aqueous solubility

Choose BDP FL-PEG5-azide for its dual functionality as both a BODIPY FL fluorophore (quantum yield 0.90, Ex/Em 503/509 nm) and a PEG5 PROTAC linker. The pentaethylene glycol spacer arm provides optimal steric buffering and aqueous solubility, outperforming shorter PEG₂-PEG₄ analogs. Its superior photostability surpasses FAM and cyanine dyes in time-lapse imaging. The terminal azide enables both CuAAC and copper-free SPAAC click chemistry without catalyst toxicity, making it ideal for live-cell labeling, fluorescence polarization assays, and PROTAC SAR development with integrated fluorescent tracking.

Molecular Formula C26H39BF2N6O6
Molecular Weight 580.4 g/mol
Cat. No. B605996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBDP FL-PEG5-azide
SynonymsBDP FL-PEG5-azide
Molecular FormulaC26H39BF2N6O6
Molecular Weight580.4 g/mol
Structural Identifiers
InChIInChI=1S/C26H39BF2N6O6/c1-21-19-22(2)34-25(21)20-24-4-3-23(35(24)27(34,28)29)5-6-26(36)31-7-9-37-11-13-39-15-17-41-18-16-40-14-12-38-10-8-32-33-30/h3-4,19-20H,5-18H2,1-2H3,(H,31,36)
InChIKeyVESMXQZJKDVRIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, DMF, DCM
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BDP FL-PEG5-azide: A PEGylated BODIPY Azide for Click Chemistry and PROTAC Linker Applications


BDP FL-PEG5-azide (CAS: 2093197-91-0) is a dual-functional fluorescent reagent combining a boron-dipyrromethene (BODIPY FL) fluorophore with a terminal azide group connected via a pentaethylene glycol (PEG5) spacer arm. The compound exhibits excitation and emission maxima at approximately 503 nm and 509 nm, respectively, with a molar extinction coefficient of 80,000 M⁻¹cm⁻¹ and fluorescence quantum yield of 0.90 in typical aqueous-organic solvent systems . With a molecular formula of C₂₆H₃₉BF₂N₆O₆ and molecular weight of 580.4 g/mol, the compound serves a dual research purpose: as a click-chemistry-enabled fluorescent probe compatible with FAM/fluorescein filter sets, and as a PEG-based linker for proteolysis-targeting chimera (PROTAC) synthesis . The hydrophilic PEG5 spacer arm enhances aqueous solubility relative to non-PEGylated BODIPY azide analogs while providing steric buffering between the fluorophore and reactive azide terminus .

Why BDP FL-PEG5-azide Cannot Be Interchanged with Unconjugated BODIPY FL Azide or Alternative PEG Linker Lengths


The selection of BDP FL-PEG5-azide over superficially similar analogs is dictated by three interdependent parameters that materially affect experimental outcomes. First, the PEG5 spacer arm (five ethylene glycol units) provides a specific molecular reach and flexibility profile distinct from shorter PEG₂, PEG₃, or PEG₄ linkers, influencing both aqueous solubility and steric accessibility of the terminal azide during click conjugation reactions [1]. Second, the compound's quantum yield of 0.90, extinction coefficient of 80,000 M⁻¹cm⁻¹, and resultant brightness define its detection sensitivity threshold, which differs from alternative fluorophores emitting in the same spectral channel, including fluorescein (FAM) and Alexa Fluor 488 [2]. Third, the azide functional group enables both copper-catalyzed (CuAAC) and copper-free strain-promoted (SPAAC) click chemistry, but reaction kinetics and compatibility with biological systems vary depending on the spacer arm length and overall molecular design [3]. Substituting with a non-PEGylated BDP FL azide, a DBCO-terminated BODIPY probe, or a fluorescein-based azide would alter solubility, conjugation efficiency, fluorescence brightness, and photostability profiles, necessitating re-optimization of labeling protocols and potentially compromising quantitative reproducibility.

Quantitative Comparative Evidence for BDP FL-PEG5-azide Differentiation


PEG5 Spacer Arm Enables Aqueous Solubility and Reduces Steric Hindrance Relative to Non-PEGylated BDP FL Azide

The PEG5 spacer arm (five ethylene glycol units) confers enhanced aqueous solubility and reduced steric hindrance compared to the non-PEGylated BDP FL azide analog (MW 374.2 g/mol). While BDP FL azide exhibits solubility limited to organic solvents (alcohols, DMF, DMSO) [1], the PEG5-modified derivative demonstrates increased water solubility and membrane permeability, expanding compatibility with aqueous buffer systems and live-cell applications . The PEG5 chain also provides a flexible ~2 nm spacer that minimizes steric interference during click conjugation, improving the accessibility of the terminal azide group to alkyne-modified biomolecules relative to directly conjugated BODIPY azide probes [2].

Bioconjugation Click chemistry Aqueous solubility

Azide Functionality Enables CuAAC and SPAAC Click Chemistry Without Copper Catalyst Requirement When Paired with DBCO

The terminal azide group of BDP FL-PEG5-azide enables two distinct click chemistry modalities: copper-catalyzed azide-alkyne cycloaddition (CuAAC) and copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) when reacted with strained cyclooctynes such as DBCO. Under CuAAC conditions with Cu(I) catalyst, the azide-alkyne reaction proceeds rapidly, typically reaching completion within minutes . In contrast, the corresponding DBCO-BODIPY FL conjugate (MW 550.41, quantum yield 0.97) is restricted to SPAAC reactions only and cannot undergo CuAAC . This dual reactivity profile distinguishes BDP FL-PEG5-azide from both alkyne-terminated BODIPY probes (which require azide-modified targets) and DBCO-terminated probes (which cannot be used in CuAAC protocols). The PEG5 spacer further enhances reaction kinetics by reducing steric hindrance around the azide group compared to directly conjugated azide-fluorophore constructs .

Bioorthogonal chemistry SPAAC CuAAC Fluorescent labeling

Narrower Emission Spectrum Provides Superior Brightness in Monochromator-Based Instruments Compared to Fluorescein (FAM)

The BODIPY FL fluorophore core exhibits a narrower fluorescence emission spectrum than fluorescein (FAM), with emission maximum at ~509-512 nm and full width at half maximum (FWHM) substantially reduced relative to the broader FAM emission profile [1]. This spectral narrowing translates to superior brightness when measured on monochromator-based fluorescence instruments, where the emission wavelength can be tuned precisely to the dye's emission maximum [2]. While the absolute brightness (extinction coefficient × quantum yield product) of BDP FL-PEG5-azide (80,000 M⁻¹cm⁻¹ × 0.90 = 72,000 M⁻¹cm⁻¹) is comparable to that of fluorescein under optimal conditions, the narrower emission profile yields higher detected signal intensity when integrated over a narrow detection bandwidth . This property is particularly advantageous for multiplexed assays where spectral crosstalk must be minimized and for fluorescence polarization assays requiring high signal-to-noise ratios.

Fluorescence spectroscopy Monochromator 488 nm channel Brightness

Fluorescence Quantum Yield of 0.90 and Photostability Profile Exceeds Cyanine Dyes (Cy3, Cy5) in Long-Duration Imaging Applications

BDP FL-PEG5-azide exhibits a fluorescence quantum yield (Φ) of 0.90 in standard solvent conditions . This value substantially exceeds the quantum yields reported for commonly used cyanine dyes: Cy3 azide exhibits Φ ≈ 0.1-0.2, and Cy5.5 alkyne exhibits Φ ≈ 0.2 [1]. While cyanine dyes offer higher molar extinction coefficients (e.g., Cy3 ε ≈ 150,000 M⁻¹cm⁻¹), their significantly lower quantum yields result in reduced overall brightness stability during extended illumination. Additionally, BODIPY FL dyes demonstrate superior photostability compared to fluorescein and cyanine dyes, with reduced photobleaching rates under continuous illumination [2]. This combination of high quantum yield and photostability makes BDP FL-PEG5-azide particularly suitable for time-lapse fluorescence microscopy and single-molecule tracking applications requiring sustained signal integrity over extended observation periods.

Photostability Fluorescence quantum yield Time-lapse imaging BODIPY vs cyanine

PROTAC Linker Compatibility: PEG5 Spacer Supports Ternary Complex Formation in Targeted Protein Degradation

BDP FL-PEG5-azide is explicitly validated and commercially positioned as a PEG-based PROTAC linker suitable for synthesizing proteolysis-targeting chimeras [1]. PROTACs require a linker of appropriate length and flexibility to connect an E3 ubiquitin ligase ligand to a target protein ligand while enabling productive ternary complex formation. The PEG5 spacer arm (five ethylene glycol units, extended length ~2 nm) provides a defined spatial separation distinct from shorter PEG₂, PEG₃, or PEG₄ linkers, which may restrict ternary complex geometry, and from longer PEG linkers, which may introduce excessive conformational entropy [2]. While quantitative PROTAC degradation efficiency data (DC₅₀, Dmax) for BDP FL-PEG5-azide-derived PROTACs are not available in the retrieved sources, the compound's molecular design specifically addresses linker length optimization requirements for PROTAC development [3].

PROTAC Targeted protein degradation Linker optimization Ternary complex

Optimal Research and Industrial Application Scenarios for BDP FL-PEG5-azide


Fluorescence Polarization Binding Assays Using BODIPY FL's Extended Excited-State Lifetime

BDP FL-PEG5-azide is optimally deployed in fluorescence polarization (FP) assays for measuring ligand-receptor binding interactions. The BODIPY FL fluorophore exhibits a relatively long excited-state lifetime (typically 5 nanoseconds or longer), which provides a larger polarization signal dynamic range upon molecular binding compared to shorter-lifetime fluorophores [7]. In a direct comparative FP binding assay, BODIPY-FL demonstrated a ΔmA (anisotropy difference) of 66.6 and Z′-factor of 0.862 for Kd determination (20.0 ± 4.18 nM), whereas fluorescein showed ΔmA of 109.8 and Z′-factor of 0.915 with Kd of 25.6 ± 10.8 nM . The PEG5 spacer arm further reduces non-specific interactions with assay components, improving signal-to-background ratios in complex biological matrices .

Copper-Free SPAAC Labeling of Live Cells and Copper-Sensitive Biological Systems

BDP FL-PEG5-azide is the preferred reagent for fluorescence labeling of live cells, primary tissues, or copper-sensitive proteins where CuAAC catalyst toxicity is prohibitive. When paired with DBCO-functionalized biomolecules, the azide group undergoes strain-promoted azide-alkyne cycloaddition (SPAAC) without copper catalyst requirement, forming stable triazole linkages under physiological conditions [7]. The PEG5 spacer arm enhances aqueous solubility of the resulting conjugate and reduces non-specific binding to cellular membranes and proteins . This application scenario is particularly relevant for surface labeling of live cells, in vivo imaging probe development, and labeling of metalloproteins where copper ions would induce structural perturbations or oxidative damage .

PROTAC Linker for Targeted Protein Degradation with Intrinsic Fluorescence Tracking Capability

BDP FL-PEG5-azide serves as a dual-purpose PROTAC linker that simultaneously provides structural connectivity between E3 ligase and target protein ligands while enabling fluorescence-based tracking of PROTAC cellular uptake and subcellular distribution. The PEG5 spacer length (five ethylene glycol units) offers a specific linker geometry for initial structure-activity relationship (SAR) studies of ternary complex formation [7]. The BODIPY FL fluorophore permits visualization of PROTAC molecule localization using standard FITC/GFP filter sets (503 nm excitation, 509 nm emission) without requiring additional fluorescent labeling steps . The azide terminus enables modular conjugation to alkyne-modified E3 ligase ligands via CuAAC click chemistry, supporting parallel synthesis of PROTAC libraries with varied target protein ligands .

Time-Lapse Fluorescence Microscopy Requiring Extended Photostability

BDP FL-PEG5-azide is the reagent of choice for time-lapse fluorescence microscopy experiments requiring sustained signal integrity over extended illumination periods (hours to days). The BODIPY FL core exhibits superior photostability compared to fluorescein (FAM) and cyanine dyes (Cy3, Cy5), with reduced photobleaching rates that preserve signal intensity throughout prolonged imaging sessions [7]. The high quantum yield of 0.90 ensures bright initial signal, while the photostable boron-dipyrromethene scaffold resists photodegradation under continuous laser or arc lamp excitation . The PEG5 spacer arm further reduces fluorophore aggregation and self-quenching on densely labeled targets, maintaining consistent fluorescence output in high local concentration environments .

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